An In-depth Technical Guide to the Chemical Properties of 5-Methyl-2-furonitrile
An In-depth Technical Guide to the Chemical Properties of 5-Methyl-2-furonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analysis, and reactivity of 5-Methyl-2-furonitrile. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Chemical and Physical Properties
5-Methyl-2-furonitrile is a heterocyclic organic compound with a furan ring substituted with a methyl and a nitrile group. Its chemical and physical properties are summarized in the tables below.
Table 1: General and Physical Properties of 5-Methyl-2-furonitrile
| Property | Value | Reference |
| Molecular Formula | C₆H₅NO | [1][2] |
| Molecular Weight | 107.11 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | - |
| Boiling Point | 173-176 °C (lit.) | [3] |
| Density | 1.02 g/mL at 25 °C (lit.) | [3] |
| Refractive Index (n20/D) | 1.484 (lit.) | |
| Flash Point | 59.4 °C (138.9 °F) - closed cup | |
| CAS Number | 13714-86-8 | [1][2] |
Table 2: Identifiers for 5-Methyl-2-furonitrile
| Identifier | Value | Reference |
| IUPAC Name | 5-methylfuran-2-carbonitrile | [1] |
| SMILES | Cc1ccc(o1)C#N | |
| InChI | 1S/C6H5NO/c1-5-2-3-6(4-7)8-5/h2-3H,1H3 | [1] |
| InChIKey | XGCRBVWSFYTMEC-UHFFFAOYSA-N | [1] |
Table 3: Solubility Profile of 5-Methyl-2-furonitrile
| Solvent | Solubility | Reference |
| Water | Slightly soluble | Inferred from polarity |
| Ethanol | Miscible | Inferred from polarity |
| Methanol | Miscible | Inferred from polarity |
| Acetone | Miscible | Inferred from polarity |
| Chloroform | Miscible | Inferred from polarity |
| Diethyl Ether | Miscible | Inferred from polarity |
| Toluene | Miscible | Inferred from polarity |
| Hexane | Soluble | Inferred from polarity |
Experimental Protocols
Detailed methodologies for the synthesis, purification, and analysis of 5-Methyl-2-furonitrile are crucial for its application in research and development.
This protocol describes a common method for the synthesis of 5-Methyl-2-furonitrile from 5-methylfurfural via an aldoxime intermediate.[6][7]
Step 1: Formation of 5-Methylfurfural Oxime
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g (0.091 mol) of 5-methylfurfural in 100 mL of ethanol.[8]
-
In a separate beaker, prepare a solution of 7.6 g (0.11 mol) of hydroxylamine hydrochloride in 20 mL of water.
-
Slowly add the hydroxylamine hydrochloride solution to the 5-methylfurfural solution with continuous stirring.
-
To the resulting mixture, add a solution of 5.5 g (0.138 mol) of sodium hydroxide in 25 mL of water dropwise, maintaining the temperature below 40 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into 300 mL of cold water and collect the precipitated 5-methylfurfural oxime by filtration.
-
Wash the solid with cold water and dry under vacuum.
Step 2: Dehydration of 5-Methylfurfural Oxime to 5-Methyl-2-furonitrile
-
In a round-bottom flask fitted with a reflux condenser, place the dried 5-methylfurfural oxime (from the previous step).
-
Add a dehydrating agent such as acetic anhydride (2-3 equivalents) or thionyl chloride (1.1 equivalents) in an appropriate solvent like pyridine or dimethylformamide (DMF). A catalytic amount of copper acetate monohydrate can also be used.[9]
-
Heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC or Gas Chromatography (GC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 5-Methyl-2-furonitrile.
-
Set up a vacuum distillation apparatus with a short path distillation head.[10]
-
Transfer the crude 5-Methyl-2-furonitrile to the distillation flask.
-
Gradually apply vacuum and gently heat the flask using a heating mantle.
-
Collect the fraction boiling at the appropriate temperature and pressure (the literature boiling point is 173-176 °C at atmospheric pressure, so the boiling point under vacuum will be significantly lower).[3]
-
The purified product should be a clear, colorless to pale yellow liquid.
This protocol outlines a general procedure for the quantitative analysis of 5-Methyl-2-furonitrile.[11][12][13][14][15]
-
Sample Preparation: Prepare a standard solution of purified 5-Methyl-2-furonitrile in a suitable solvent (e.g., acetone or ethyl acetate) at a known concentration. Prepare a dilute solution of the sample to be analyzed in the same solvent.
-
GC-MS Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[11][13]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[11]
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
-
Analysis: Inject a known volume (e.g., 1 µL) of the standard and sample solutions into the GC-MS system. Identify the peak corresponding to 5-Methyl-2-furonitrile by its retention time and mass spectrum. Quantify the amount in the sample by comparing its peak area to that of the standard.
Spectral Data
Spectroscopic data is essential for the structural elucidation and identification of 5-Methyl-2-furonitrile.
Table 4: 1H NMR Spectral Data of 5-Methyl-2-furonitrile (CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |
| ~7.0 | d | 1H | H3 | [16][17][18] |
| ~6.1 | d | 1H | H4 | [16][17][18] |
| ~2.4 | s | 3H | -CH₃ | [16][17][18] |
Table 5: 13C NMR Spectral Data of 5-Methyl-2-furonitrile (CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Reference |
| ~158 | C5 | [19][20][21][22] |
| ~125 | C2 | [19][20][21][22] |
| ~120 | C3 | [19][20][21][22] |
| ~110 | C4 | [19][20][21][22] |
| ~115 | -CN | [19][20][21][22] |
| ~14 | -CH₃ | [19][20][21][22] |
Table 6: FTIR Spectral Data of 5-Methyl-2-furonitrile
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |
| ~2230 | Strong | C≡N stretch | [23] |
| ~3100-3000 | Medium | =C-H stretch (furan ring) | [23] |
| ~2950-2850 | Medium | -C-H stretch (methyl group) | [23] |
| ~1600-1500 | Medium | C=C stretch (furan ring) | [23] |
| ~1450 | Medium | -CH₃ bend | [23] |
| ~1020 | Strong | C-O-C stretch (furan ring) | [23] |
Reactivity and Chemical Transformations
5-Methyl-2-furonitrile exhibits reactivity characteristic of both the furan ring and the nitrile functional group.
-
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield 5-methyl-2-furoic acid.[24][25][26]
-
Reduction: The nitrile group can be reduced to a primary amine, 5-methyl-2-furfurylamine, using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
-
Cycloaddition Reactions: The furan ring can act as a diene in Diels-Alder reactions with suitable dienophiles, although the electron-withdrawing nitrile group can affect its reactivity.[5][27][28][29][30]
Biological Activity
While specific biological activity data for 5-Methyl-2-furonitrile is limited, furan derivatives are known to exhibit a wide range of pharmacological properties. Many natural and synthetic furan-containing compounds have demonstrated antibacterial, antifungal, anti-inflammatory, and anticancer activities.[16][31][32][33][34][35] The biological potential of 5-Methyl-2-furonitrile warrants further investigation, particularly in the context of medicinal chemistry and drug discovery.
Safety Information
5-Methyl-2-furonitrile is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[19][31] Work should be conducted in a well-ventilated fume hood.[11][36]
GHS Hazard Statements: H226 (Flammable liquid and vapor), H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[1]
Visualizations
Caption: A representative experimental workflow for the synthesis and purification of 5-Methyl-2-furonitrile.
References
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- 5. Intermolecular Diels-Alder Cycloadditions of Furfural-Based Chemicals from Renewable Resources: A Focus on the Regio- and Diastereoselectivity in the Reaction with Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP0043598B1 - Process for the transformation of furfural or 5-nitro-furfural into furonitrile or 5-nitro-furonitrile - Google Patents [patents.google.com]
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- 33. Antibacterial activity of some alpha-substituted 2-methyl-5-nitrofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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